molecular formula C17H13ClN2O3 B2458184 N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955632-17-4

N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2458184
CAS No.: 955632-17-4
M. Wt: 328.75
InChI Key: IJJGLMMZOLCVJG-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step usually involves the reaction of the oxazole derivative with an amine in the presence of a coupling agent like EDCI or DCC.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or continuous flow synthesis: To ensure high yield and purity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” involves:

    Molecular Targets: Binding to specific proteins or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways that regulate cellular processes such as growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-phenyl-oxazole-2-carboxamide
  • N-(2-bromophenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
  • N-(2-chlorophenyl)-5-(4-hydroxyphenyl)oxazole-2-carboxamide

Uniqueness

“N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide” is unique due to the presence of both the 2-chlorophenyl and 4-methoxyphenyl groups, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)15-10-19-17(23-15)16(21)20-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJGLMMZOLCVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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